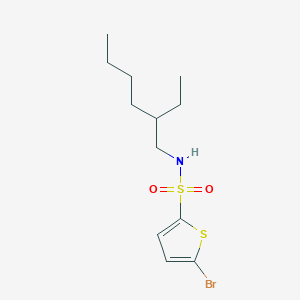
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB belongs to the sulfonamide class of compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents. In recent years, DFB has been studied for its potential therapeutic effects in cancer treatment.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in cancer cells is not fully understood. However, studies suggest that 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways involved in cell growth and survival. 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has several advantages as a research tool, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, limitations include its limited solubility in aqueous solutions and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in cancer cells and to determine its potential applications in other diseases. Future studies should focus on optimizing the synthesis and formulation of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide for clinical use, as well as determining its pharmacokinetics and pharmacodynamics in humans. Additionally, research should investigate the potential use of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in combination with other therapies for enhanced efficacy.
Méthodes De Synthèse
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with various reagents such as 2,4-difluoronitrobenzene, followed by reduction and sulfonation. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. Studies have shown that 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide can inhibit the proliferation of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H15F2NO2S |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2,4-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)18-21(19,20)15-8-5-12(16)9-14(15)17/h3-10,18H,1-2H3 |
Clé InChI |
SGCWESURKRNXKE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)




![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)



